![molecular formula C28H16N2O2 B561233 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione CAS No. 104978-82-7](/img/structure/B561233.png)
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBAQ and is a heterocyclic compound that contains a quinolone ring fused to an acridine ring system. DBAQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of DBAQ is not fully understood. However, it has been suggested that DBAQ inhibits cell growth by inducing apoptosis, which is a programmed cell death mechanism. DBAQ has been shown to activate caspase-3, which is a key enzyme involved in the apoptosis pathway. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DBAQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBAQ inhibits the growth of cancer cells by inducing apoptosis. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, DBAQ has been shown to exhibit strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors.
Vorteile Und Einschränkungen Für Laborexperimente
DBAQ has several advantages for use in lab experiments. DBAQ is a relatively stable compound that can be easily synthesized using various methods. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. However, DBAQ also has some limitations. DBAQ is a complex compound that can be difficult to synthesize using some methods. In addition, the mechanism of action of DBAQ is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DBAQ. One direction is to further investigate the mechanism of action of DBAQ. Understanding the mechanism of action of DBAQ could lead to the development of more effective anticancer drugs. Another direction is to investigate the potential use of DBAQ in organic electronics. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors and organic solar cells. Finally, future research could focus on the synthesis of DBAQ using more efficient and environmentally friendly methods.
Synthesemethoden
DBAQ can be synthesized using various methods, including the one-pot synthesis of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione and 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione. The synthesis of DBAQ involves the reaction of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione with 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an oxidation step to yield DBAQ.
Wissenschaftliche Forschungsanwendungen
DBAQ has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DBAQ has been studied for its anticancer properties. DBAQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, DBAQ has been studied for its potential use as a fluorescent probe. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. In organic electronics, DBAQ has been studied for its potential use as an electron transport material in organic solar cells.
Eigenschaften
IUPAC Name |
15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACAMWRODPEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721170 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104978-82-7 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

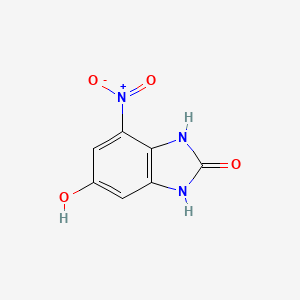


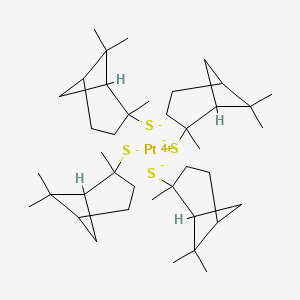
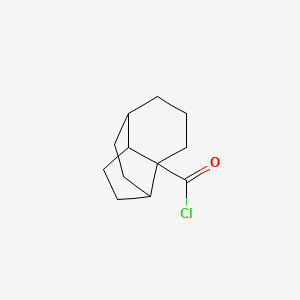
![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)
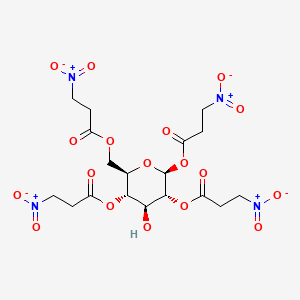
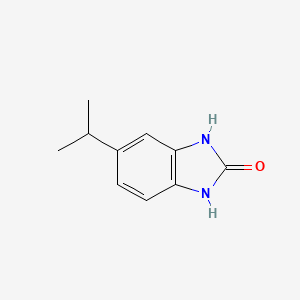
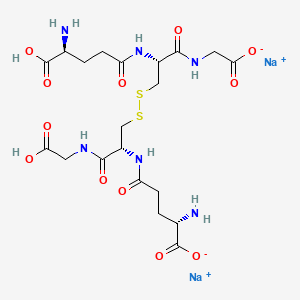
![Diethyl [(4-hydroxy-3,5-dinitrophenyl)methylidene]propanedioate](/img/structure/B561170.png)
